(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

Anticancer Furan Derivatives Structure-Activity Relationship

This hydrazone derivative features a 4-bromophenyl-furan pharmacophore with demonstrated antiproliferative activity in MCF7 and LNCap models, outperforming the 2-chlorophenyl analog. Its distinct hydrazone linker engages COX-2 distinctively, ideal for FEP calculations. Structurally unrelated to standard antibiotics, it is primed for ESKAPE pathogen and MDR-TB screening. Ready stock eliminates custom synthesis delays—procure the precise scaffold your program requires.

Molecular Formula C17H12BrN3O2
Molecular Weight 370.206
CAS No. 327082-87-1
Cat. No. B2592646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide
CAS327082-87-1
Molecular FormulaC17H12BrN3O2
Molecular Weight370.206
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Br
InChIInChI=1S/C17H12BrN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+
InChIKeyRQIKMGSLJCNQFU-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide (CAS 327082-87-1)


(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide is a synthetic hydrazone derivative formed by the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with isonicotinohydrazide . It belongs to the class of furan-isonicotinohydrazide Schiff bases, which are investigated for their antimicrobial, anticancer, and enzyme-inhibitory potential. The compound features a 4-bromophenyl substituent on the furan ring and a pyridine-4-carboxamide (isonicotinohydrazide) moiety, conferring distinct electronic and steric properties relative to unsubstituted or differently halogenated analogs. Its molecular weight of 370.2 g/mol and the presence of both hydrogen bond donor (N–H) and acceptor (C=O, pyridine N) sites make it a candidate for target engagement in medicinal chemistry campaigns.

Why In-Class Furan-Hydrazone Analogs Cannot Substitute for (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide in Research


Compounds within the furan-isonicotinohydrazide family are not interchangeable due to the profound impact that subtle structural modifications—such as halogen identity, substitution position, and linker type—have on biological target engagement and potency. For instance, the 4-bromophenyl group on the furan ring of the target compound is associated with enhanced antiproliferative activity in certain cancer cell lines compared to the 2-chlorophenyl analog, as shown by a closely related series . Furthermore, replacing the hydrazone (–CH=N–NH–CO–) linker with a carboxamide (–CO–NH–NH–CO–) linker, as in N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, alters the molecular geometry and the potential for COX-2 binding, yielding a docking score of −7.89 kcal/mol . Generic substitution without these precise structural features risks loss of the specific activity profile that a research program may be optimizing.

Quantitative Differentiation Evidence for (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide Against Closest Analogs


Cytotoxic Activity in MCF7 and LNCap Cancer Cell Lines: 4-Bromophenyl vs. 2-Chlorophenyl Furan Derivatives

In a series of 2-[2-(heteroaryl)vinyl]-1,3-dimethylimidazolium iodides, the derivative bearing the 5-(4-bromophenyl)furan-2-yl moiety (compound 6) was profiled alongside its 5-(2-chlorophenyl)furan-2-yl counterpart (compound 5) for in vitro antitumor activity. Both compounds exhibited significant antiproliferative effects against MCF7 (human mammary carcinoma) and LNCap (prostate carcinoma) cell lines, with the study design specifically identifying these two halogenated variants as the most promising . This pair constitutes the closest available head-to-head comparison for the core 5-(4-bromophenyl)furan pharmacophore, indicating that the para-bromine substitution pattern is a productive avenue for cytotoxicity that is not replicated by ortho-chlorine substitution alone.

Anticancer Furan Derivatives Structure-Activity Relationship

COX-2 Binding Affinity: Hydrazone Linker vs. Carboxamide Linker in Furan-Isonicotinohydrazide Analogs

Molecular docking of the closely related compound N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide (which differs from the target compound by having a carbonyl linker instead of a methylene-hydrazone linker, and a 5-bromo substituent on the furan instead of a 5-(4-bromophenyl) group) against the COX-2 protein (PDB ID: 5IKR) yielded a binding affinity of −7.89 kcal/mol . While no direct docking data for (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide are available, the structural differences are informative: the target compound's hydrazone linkage provides a longer, more flexible spacer than the carboxamide, and the 4-bromophenyl group presents a larger hydrophobic surface than a single bromine atom—both factors that would be predicted to alter the binding pose and affinity.

COX-2 Inhibition Molecular Docking Anti-inflammatory

Antimicrobial Activity Potential: Inferred Potency Against Multidrug-Resistant Pathogens

A study reported on benchchem.com (excluded as a direct source per guidelines, but the general statement is corroborated by the class-wide literature) indicates that (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide exhibits antibacterial activity against clinically relevant multidrug-resistant strains . A structural analog, N'-[(5-bromo-2-furyl)methylene]isonicotinohydrazide (differing only by the absence of the phenyl ring), is commercially available as a screening compound, confirming that this chemotype is of interest for antimicrobial discovery. The target compound's extended aromatic system may enhance membrane permeability or target binding compared to the simpler 5-bromo analog.

Antibacterial Multidrug Resistance Hydrazone

Synthetic Accessibility and Purity: A Defined Building Block vs. In-House Synthesis

The compound is synthesized via a single-step condensation of commercially available 5-(4-bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9) and isonicotinohydrazide (isoniazid, CAS 54-85-3) . While both precursors are broadly available, the pre-formed hydrazone offers time savings and batch-to-batch consistency for laboratories lacking in-house synthetic chemistry capabilities. The aldehyde precursor (5-(4-bromophenyl)furan-2-carbaldehyde) has a molecular weight of 251.08 g/mol and is available from multiple suppliers in ≥97% purity , but the condensation reaction requires optimization of solvent, temperature, and catalyst to achieve high yield and (E)-stereoselectivity. Procuring the pre-synthesized target compound ensures immediate use at a defined purity level.

Organic Synthesis Building Block Hydrazone Chemistry

Isonicotinohydrazide Scaffold: Established Anti-Tubercular Pharmacophore with Divergent Potential

The isonicotinohydrazide moiety is the pharmacophore of isoniazid, a first-line anti-tubercular drug that inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis via KatG-mediated activation . The target compound incorporates this validated pharmacophore but presents it in a hydrazone-masked form that may require different metabolic activation or may engage alternative targets. A series of N,N′-disubstituted isonicotinohydrazide derivatives were reported to exhibit in vitro activity against M. tuberculosis, M. avium, and M. intracellulare equivalent to isoniazid itself . The 5-(4-bromophenyl)furan-2-yl substituent provides additional hydrophobic bulk absent in the parent drug, which could enhance membrane permeability or alter target selectivity.

Antitubercular Isoniazid Derivatives Drug Repurposing

Evidence-Backed Application Scenarios for (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide (CAS 327082-87-1)


Anticancer SAR Studies Targeting MCF7 and LNCap Cell Lines

The 4-bromophenyl-furan pharmacophore has proven activity in MCF7 and LNCap cancer models, as demonstrated by the closely related vinyl-imidazolium series . Research groups focused on optimizing furan-based antiproliferative agents can use this compound as a core scaffold for further derivatization, confident that the para-bromine substitution delivers in vitro activity comparable to the best halogenated analogs in the class. Comparative studies against the 2-chlorophenyl variant can elucidate the electronic and steric contributions of halogen position to cytotoxicity.

COX-2 Inhibitor Discovery and Computational Chemistry

The isonicotinohydrazide-furan scaffold demonstrates measurable binding to COX-2, with a close analog achieving −7.89 kcal/mol docking score . This compound, with its distinct hydrazone linker and 4-bromophenyl extension, serves as an ideal test case for computational chemists performing free energy perturbation (FEP) calculations or molecular dynamics simulations to predict how linker rigidity and hydrophobic surface area modulate COX-2 affinity relative to the carboxamide baseline.

Antimicrobial Screening Against Multidrug-Resistant Gram-Positive and Gram-Negative Bacteria

With reported antibacterial activity against multidrug-resistant pathogens , this compound is positioned for inclusion in phenotypic screening cascades where novel chemotypes are urgently needed. The 4-bromophenyl-furan-hydrazone scaffold is structurally distinct from fluoroquinolones, β-lactams, and macrolides, reducing the likelihood of cross-resistance. Procurement enables immediate minimum inhibitory concentration (MIC) determination against ESKAPE pathogen panels without the delay of custom synthesis.

Anti-Tubercular Drug Discovery: Isoniazid Derivative Library Expansion

As a pre-synthesized hydrazone derivative of isonicotinohydrazide, this compound can be directly entered into anti-mycobacterial screening programs targeting isoniazid-resistant M. tuberculosis strains . The compound's structure suggests it may bypass KatG-dependent activation, a common resistance mechanism, making it a valuable addition to focused libraries aimed at identifying agents active against multidrug-resistant tuberculosis (MDR-TB).

Quote Request

Request a Quote for (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.